molecular formula C8F12O8Rh2 B1581264 Rhodium(II) trifluoroacetate dimer CAS No. 31126-95-1

Rhodium(II) trifluoroacetate dimer

Cat. No.: B1581264
CAS No.: 31126-95-1
M. Wt: 657.87 g/mol
InChI Key: PQEXTYUESSEHKW-UHFFFAOYSA-J
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Description

Rhodium(II) trifluoroacetate dimer, with the chemical formula Rh2(O2CCF3)4, is a green solid compound used primarily as a catalyst in organic synthesis. It is known for its unique structure, often referred to as the “Chinese lantern” structure, which accommodates a Rh-Rh bond. This bond is responsible for the compound’s diamagnetic properties .

Preparation Methods

Rhodium(II) trifluoroacetate dimer is typically synthesized by dissolving rhodium(II) acetate in hot trifluoroacetic acid. The reaction can be represented as follows :

[ \text{Rh}_2(\text{O}_2\text{CCH}_3)_4 + 4 \text{HO}_2\text{CCF}_3 \rightarrow \text{Rh}_2(\text{O}_2\text{CCF}_3)_4 + 4 \text{HO}_2\text{CCH}_3 ]

This reaction expels acetic acid and retains the Rh-Rh bond. The compound can also form adducts with various Lewis bases, often with a 2:1 stoichiometry .

Chemical Reactions Analysis

Rhodium(II) trifluoroacetate dimer undergoes several types of chemical reactions, including:

    Cyclopropanation of Alkenes: This reaction is catalyzed by rhodium(II) trifluoroacetate using diazo compounds.

[ \text{RCH=CR’H} + \text{CH}_3\text{CH}_2\text{O}_2\text{CCH(N}_2) \rightarrow \text{cyclo-(RCH)(R’CH)(CH}_3\text{CH}_2\text{O}_2\text{CCH)} + \text{N}_2 ]

    Formation of Adducts: Rhodium(II) trifluoroacetate forms adducts with a variety of Lewis bases, such as CO, RCN, R2SO, and R3P.

Biological Activity

Rhodium(II) trifluoroacetate dimer (Rh2_2(O2_2C(CF3_3)4_4), a compound known for its catalytic properties in organic synthesis, has garnered attention in recent years for its potential biological activity. This article explores the compound's mechanisms, biochemical interactions, and relevant research findings.

Chemical Structure : this compound is characterized by its dimeric structure where two rhodium centers are coordinated with four trifluoroacetate ligands. The compound is a green solid and is known to act primarily as a catalyst.

Mechanism of Action :

  • Target of Action : The compound predominantly interacts with classical Lewis bases, forming adducts that can influence various biochemical pathways.
  • Mode of Action : It binds at the axial positions of the Rhodium(II) centers, facilitating the formation of stable adducts with Lewis bases in a 2:1 stoichiometry .
  • Biochemical Pathways : The catalytic activity of this compound is utilized in synthesizing organic compounds, including pharmaceuticals .

Biological Activity and Applications

Research indicates that this compound may have several biological applications due to its unique reactivity:

  • Catalysis in Organic Synthesis : Its role as a catalyst in cyclopropanation reactions using diazo compounds demonstrates its utility in creating complex organic structures .
  • Pharmaceutical Development : The compound's ability to facilitate reactions that lead to biologically active molecules positions it as a valuable tool in medicinal chemistry .

Toxicity and Environmental Impact

While the compound shows promise in various applications, understanding its toxicity is crucial. Studies have indicated that trifluoroacetate (TFA), a byproduct of this compound, can exhibit toxicity towards aquatic organisms at high concentrations. For instance, acute toxicity tests revealed no effects on Daphnia magna at concentrations up to 1200 mg/L, but lower concentrations showed significant effects on algal species .

Case Studies and Research Findings

Several studies have explored the biological activity and synthesis of this compound:

  • Synthesis and Catalytic Activity :
    • A study demonstrated an efficient synthesis method for Rhodium(II) carboxylates, highlighting their catalytic efficiency in carbene transfer reactions. This research underscores the potential of this compound as a catalyst for complex organic transformations .
  • Reactivity with Lewis Bases :
    • Research has shown that Rhodium(II) trifluoroacetate forms stable complexes with various Lewis bases, enhancing its reactivity compared to other rhodium carboxylates. This property is particularly beneficial in organic synthesis applications where selectivity is paramount .
  • NMR Studies :
    • NMR spectroscopy has been employed to study the interactions between Rhodium(II) tetratrifluoroacetate and Lewis bases. These studies provide insights into the electronic environment around the rhodium center, revealing how complexation affects chemical shifts and stability .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be made:

CompoundStructureReactivity with Weak BasesApplications
This compoundRh2(O2C CF3)4)\text{Rh}_2(\text{O}_2\text{C CF}_3)_4)HighOrganic synthesis, pharmaceuticals
Rhodium(II) acetate dimerRh2(O2CCH3)4\text{Rh}_2(\text{O}_2\text{CCH}_3)_4ModerateOrganic synthesis
Rhodium(II) heptafluorobutyrate dimerRh2(O2C CF3)7)\text{Rh}_2(\text{O}_2\text{C CF}_3)_7)ModerateSpecialty reactions

Properties

CAS No.

31126-95-1

Molecular Formula

C8F12O8Rh2

Molecular Weight

657.87 g/mol

IUPAC Name

rhodium(2+);2,2,2-trifluoroacetate

InChI

InChI=1S/4C2HF3O2.2Rh/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);;/q;;;;2*+2/p-4

InChI Key

PQEXTYUESSEHKW-UHFFFAOYSA-J

SMILES

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Rh].[Rh]

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Rh+2].[Rh+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: How does Rhodium(II) trifluoroacetate dimer interact with surfaces for catalyst preparation?

A1: this compound can be anchored onto the surface of mesoporous silica materials like SBA-15 to create heterogenized catalysts. [] This anchoring can be achieved by utilizing modified SBA-15 materials containing functional groups like amine or a combination of amine and carboxyl groups. [] The interaction between the this compound and these functional groups leads to the immobilization of the catalyst on the surface.

Q2: What spectroscopic techniques are used to characterize this compound-based catalysts?

A2: Solid-state NMR techniques are powerful tools for characterizing these catalysts. [] Specifically:

  • ¹³C CP MAS and ¹⁵N CP MAS DNP NMR: These techniques are used to analyze the binding geometries of the this compound on the support material, providing insights into how the catalyst is anchored. []
  • ¹⁹F MAS NMR: This technique helps quantify the active catalyst sites in the heterogenized catalysts. This information is crucial for understanding the relationship between catalyst structure and its catalytic performance. []

Q3: What are the catalytic applications of this compound?

A3: this compound is a versatile catalyst known for its role in cyclopropanation reactions. [] For example, it effectively catalyzes the cyclopropanation reaction between styrene and ethyl diazoacetate (EDA). [] Beyond this specific example, the research suggests that heterogenized versions of this catalyst, where it's immobilized on a solid support, show promising activity and the benefit of recyclability. []

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